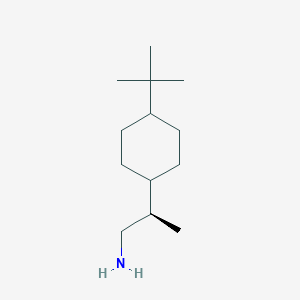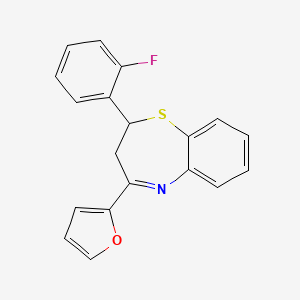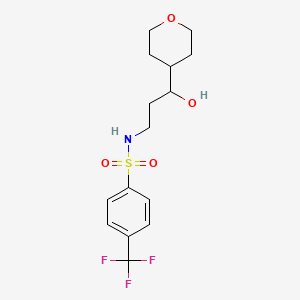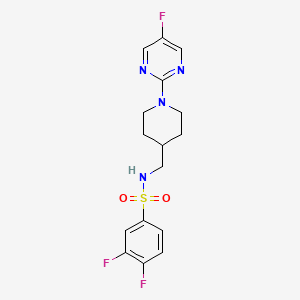
8-ethoxy-3-(3-thien-2-yl-1,2,4-oxadiazol-5-yl)-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-ethoxy-3-(3-thien-2-yl-1,2,4-oxadiazol-5-yl)-2H-chromen-2-one, also known as ETOC, is a synthetic compound that has gained attention in the field of scientific research due to its potential applications in various fields. The compound has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations in lab experiments.
Scientific Research Applications
Synthesis and Characterization
The synthesis and characterization of derivatives similar to 8-ethoxy-3-(3-thien-2-yl-1,2,4-oxadiazol-5-yl)-2H-chromen-2-one involve complex chemical processes aiming at incorporating specific functional groups to enhance biological activity. For example, Shah et al. (2016) discussed the synthesis of novel derivatives of substituted N-(4-(8-methoxy-2-oxo-2H-chromen-3-yl) thiazol-2-yl) amide, which were synthesized through solvent-free reactions and characterized using NMR, FT-IR, and LCMS analysis, highlighting their potential for antimicrobial, antifungal, and antimalarial activity Shah et al., 2016.
Biological Activities
- Antimicrobial and Antifungal Properties : Compounds derived from chromen-2-one structures have been evaluated for their antimicrobial and antifungal activities. Tiwari et al. (2018) reported the synthesis of chromone-pyrimidine coupled derivatives, showing significant antibacterial and antifungal effects. These compounds were further assessed for their molecular docking interactions, indicating potential as oral drug candidates due to favorable ADMET properties Tiwari et al., 2018.
- Anti-inflammatory and Analgesic Activities : The synthesis of 3-[(5-substituted-1,3,4-oxadiazol-2-yl-thio)acetyl]-2H-chromen-2-ones and their evaluation for anti-inflammatory and analgesic activities was discussed by Ingale et al. (2010). Several compounds exhibited significant activity, suggesting the therapeutic potential of these derivatives Ingale et al., 2010.
Chemical Properties and Applications
- Photochromic Properties : Queiroz et al. (2000) explored the synthesis of photochromic thieno-2H-chromenes, demonstrating their potential in material science for applications that require light-responsive materials Queiroz et al., 2000.
- Cytotoxic and Antioxidant Activities : The design and synthesis of coumarin derivatives incorporating 1,2,3-triazole, as discussed by Shaikh et al. (2016), showed promising antifungal and antioxidant activities. These compounds were evaluated against various fungal strains, indicating their potential in developing new antifungal therapies Shaikh et al., 2016.
Mechanism of Action
Target of Action
Thiophene derivatives, which are part of the compound’s structure, have been reported to possess a wide range of therapeutic properties and interact with diverse targets such as kinases, estrogen receptors, and various enzymes .
Mode of Action
It is known that thiophene derivatives can interact with their targets in various ways, such as inhibiting enzyme activity or modulating receptor function .
Biochemical Pathways
Given the broad range of activities associated with thiophene derivatives, it is likely that multiple pathways could be affected, leading to diverse downstream effects .
Result of Action
Thiophene derivatives have been reported to exhibit a wide range of biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer activities .
Biochemical Analysis
Biochemical Properties
It is known that thiophene derivatives, a key component of this compound, have a wide range of therapeutic properties and diverse applications in medicinal chemistry
Cellular Effects
Thiophene derivatives have been reported to possess a wide range of therapeutic properties, suggesting that they may influence cell function, signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
8-ethoxy-3-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O4S/c1-2-21-12-6-3-5-10-9-11(17(20)22-14(10)12)16-18-15(19-23-16)13-7-4-8-24-13/h3-9H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEYZXFVJAAYINR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1OC(=O)C(=C2)C3=NC(=NO3)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
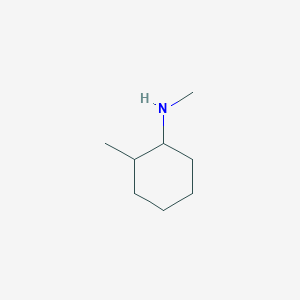
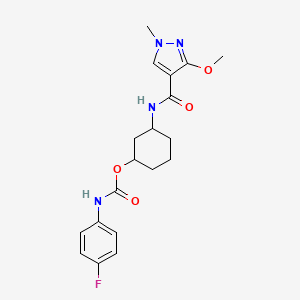
![3-((4-(3-chlorophenyl)-5-((1-phenylethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2528231.png)
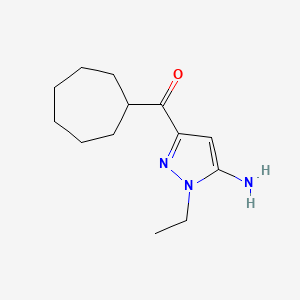

![N-(1,3-benzodioxol-5-ylmethyl)-4-[6-[(2-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2-oxoethyl)thio]-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]butanamide](/img/structure/B2528234.png)
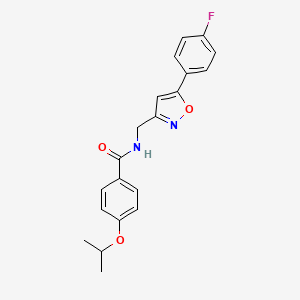
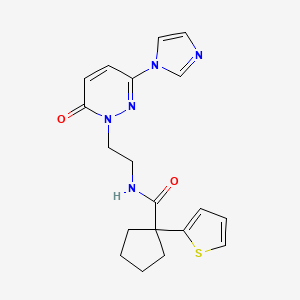
![2-[(4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2528242.png)
